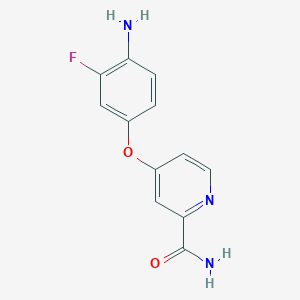
4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide
货号 B108437
分子量: 247.22 g/mol
InChI 键: TYOBRHWHVZDWNB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08288538B2
Procedure details


4-Amino-3-fluorophenol (5.7 g) was dissolved in dimethyl sulfoxide (57 ml) under a nitrogen atmosphere, and potassium tert-butoxide (5.6 g) was added at room temperature, followed by stirring for 15 min. To the reaction mixture was added 4-chloropicolylamide (5.0 g), followed by stirring in an oil bath at an external temperature of 80° C. under a nitrogen atmosphere for 50 min. The reaction mixture was allowed to cool down to room temperature. To the reaction mixture was added a 1N aqueous solution of sodium hydroxide (85.5 ml), followed by stirring. The precipitated solid was collected by filtration, and washed with water. The solid was dried under aeration, then hot air-dried at 100° C. to provide the titled compound as pale brown powder (5.88 g, 74.3%).



Name
4-chloropicolylamide
Quantity
5 g
Type
reactant
Reaction Step Three

[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name
Yield
74.3%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[F:9].CC(C)([O-:13])C.[K+].Cl[C:17]1[CH:22]=[CH:21][N:20]=[C:19]([CH2:23][NH-:24])[CH:18]=1.[OH-].[Na+]>CS(C)=O>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:17]2[CH:22]=[CH:21][N:20]=[C:19]([C:23]([NH2:24])=[O:13])[CH:18]=2)=[CH:4][C:3]=1[F:9] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.7 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=C1)O)F
|
|
Name
|
|
|
Quantity
|
57 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
5.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Step Three
|
Name
|
4-chloropicolylamide
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=NC=C1)C[NH-]
|
Step Four
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
85.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring in an oil bath at an external temperature of 80° C. under a nitrogen atmosphere for 50 min
|
|
Duration
|
50 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was dried under aeration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
hot air-dried at 100° C.
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(OC2=CC(=NC=C2)C(=O)N)C=C1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.88 g | |
| YIELD: PERCENTYIELD | 74.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
